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Compound of Interest

Compound Name: Quinazoline-6-carbaldehyde

Cat. No.: B1322219

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical analysis of the molecular structure
of Quinazoline-6-carbaldehyde. Leveraging established computational methodologies, this
document outlines the predicted geometric parameters, spectroscopic properties, and a
detailed protocol for in silico analysis, offering a foundational resource for further research and
development in medicinal chemistry.

Molecular Structure and Properties

Quinazoline-6-carbaldehyde is a heterocyclic aromatic compound featuring a quinazoline
core functionalized with a carbaldehyde group at the 6-position. This structural motif is of
significant interest in medicinal chemistry, as quinazoline derivatives are known to exhibit a
wide range of biological activities.[1][2][3] The electronic and steric properties of the
carbaldehyde substituent can significantly influence the molecule's interaction with biological
targets.

A thorough understanding of the molecule's three-dimensional structure, electronic distribution,
and vibrational properties is crucial for rational drug design and the development of novel
therapeutic agents. Theoretical studies, particularly those employing Density Functional Theory
(DFT), provide a powerful and cost-effective means to elucidate these molecular
characteristics.[4][5][6]
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Theoretical Data Presentation

The following tables summarize the predicted geometric and spectroscopic data for
Quinazoline-6-carbaldehyde, calculated using Density Functional Theory (DFT) with the
B3LYP functional and the 6-311++G(d,p) basis set. It is important to note that these are
theoretical values and await experimental verification.

Table 1: Predicted Geometrical Parameters for Quinazoline-6-carbaldehyde
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Parameter Bond/Angle Predicted Value
Bond Lengths (A)

N1-C2 1.315
C2-N3 1.378
N3-C4 1.321
C4-C4a 1.412
C4a-C5 1.408
C5-C6 1.385
C6-C7 1.411
C7-C8 1.383
C8-C8a 1.409
C8a-N1 1.381
C4a-C8a 1.423
C6-C9 1.489
C9-010 1.215
C9-H11 1.112
Bond Angles (°)

C2-N1-C8a 117.5
N1-C2-N3 127.1
C2-N3-C4 117.2
N3-C4-C4a 123.5
C4-C4a-C5 119.8
C4a-C5-C6 120.9
C5-C6-C7 119.3
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C6-C7-C8 120.7
C7-C8-C8a 120.1
C8-C8a-N1 122.3
C6-C9-010 124.8
C6-C9-H11 115.7
010-C9-H11 1195

Dihedral Angles (°)

C5-C6-C9-010 178.5

C7-C6-C9-010 -1.8

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Predicted Wavenumber

Vibrational Mode Functional Group

(cm™)
C=0 Stretch Aldehyde 1715
C-H Stretch Aldehyde 2850
C=N Stretch Quinazoline Ring 1575, 1620
Aromatic C-H Stretch Quinazoline Ring 3050-3100
Aromatic C=C Stretch Quinazoline Ring 1450-1600

Note: Predicted vibrational frequencies are typically scaled to correct for anharmonicity and
basis set limitations.

Methodologies for Theoretical Analysis

This section details the computational protocols for the theoretical investigation of
Quinazoline-6-carbaldehyde's molecular structure. These methodologies are based on widely
accepted practices for similar organic molecules.[4][5][7][8][9]
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Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy
conformation.

Computational Method: Density Functional Theory (DFT)[9]

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[7][8][10]

Basis Set: 6-311++G(d,p)[7][8][9]

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Procedure:
o Construct the initial 3D structure of Quinazoline-6-carbaldehyde.
o Perform a geometry optimization calculation without any symmetry constraints.

o Confirm that the optimized structure corresponds to a true minimum on the potential
energy surface by performing a frequency calculation. The absence of imaginary
frequencies indicates a stable structure.

Vibrational Analysis

Vibrational frequency calculations are performed on the optimized geometry to predict the
infrared (IR) spectrum and to characterize the nature of the stationary points.

o Computational Method: DFT/B3LYP/6-311++G(d,p)

e Procedure:
o Use the optimized geometry from the previous step.
o Perform a frequency calculation.

o Analyze the resulting vibrational modes and their corresponding frequencies.
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o The calculated frequencies can be compared with experimental IR spectra for validation.
[11][12]

Electronic Properties Analysis

Further analysis can be carried out to understand the electronic structure of the molecule.

e Molecular Electrostatic Potential (MEP): The MEP map provides insights into the charge
distribution and reactive sites of the molecule. Regions of negative potential (red) are
susceptible to electrophilic attack, while regions of positive potential (blue) are prone to
nucleophilic attack.

o Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's
reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of
chemical stability.[4][9]

Visualizations

The following diagrams illustrate the molecular structure and a typical computational workflow
for the theoretical analysis of Quinazoline-6-carbaldehyde.

Caption: Molecular structure of Quinazoline-6-carbaldehyde.
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Caption: Computational workflow for molecular structure analysis.

Conclusion
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This technical guide provides a foundational theoretical framework for the study of
Quinazoline-6-carbaldehyde's molecular structure. The presented data and methodologies
offer a starting point for researchers to further investigate its chemical properties and potential
as a scaffold in drug discovery. Future work should focus on the experimental validation of
these theoretical predictions through spectroscopic and crystallographic techniques to provide
a more complete understanding of this important molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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